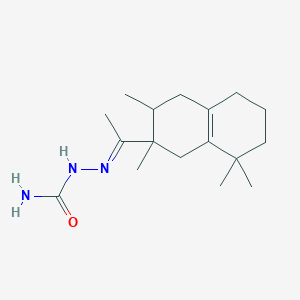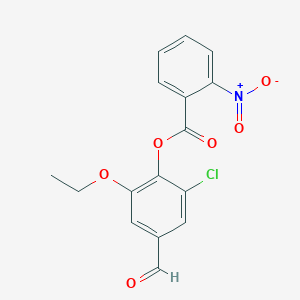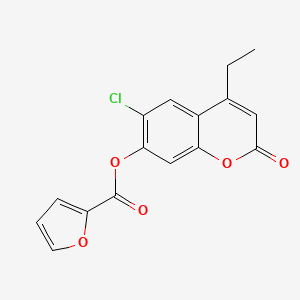![molecular formula C15H13BrO4 B5807773 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as compound 2 and is a member of the group of benzoic acid derivatives.
Mecanismo De Acción
The mechanism of action of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various systems. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, leading to the inhibition of cancer cell growth. In plants, this compound has been shown to inhibit the activity of an enzyme involved in the biosynthesis of the plant hormone auxin, leading to the inhibition of plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its potential as a specific inhibitor of various enzymes and proteins. This compound can be used to study the role of these enzymes and proteins in cellular processes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for the study of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid. One direction is the investigation of its potential as a therapeutic agent for cancer treatment. Another direction is the study of its potential as a herbicide for use in agriculture. Additionally, this compound can be used as a building block for the synthesis of novel materials with potential applications in various fields. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Aplicaciones Científicas De Investigación
4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds without harming crops. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
4-[[4-bromo-2-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-5-6-14(12(7-13)8-17)20-9-10-1-3-11(4-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOXSBAHPNYNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)

![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
